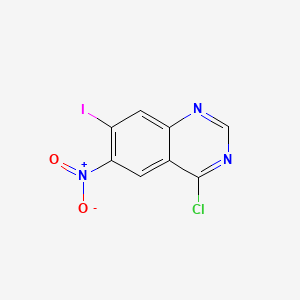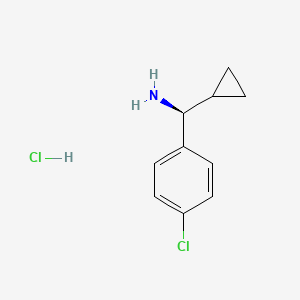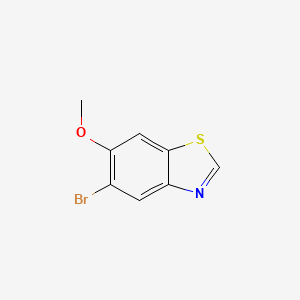
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of trihydroxy bile acids, characterized by its unique configuration of hydroxyl groups and its cholan-24-oic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid typically involves multi-step organic reactions. The process begins with the modification of a steroid nucleus, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific bacteria or yeast strains are engineered to produce the desired bile acid derivative. This method is often preferred due to its efficiency and sustainability compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often leading to the formation of ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically converting ketones to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification of dietary fats, facilitating their absorption. The compound also regulates cholesterol levels by promoting the conversion of cholesterol to bile acids.
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: Another trihydroxy bile acid with hydroxyl groups at different positions.
Chenodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7, but with a different stereochemistry.
Uniqueness
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration imparts distinct biochemical properties, making it valuable for specific research and therapeutic applications.
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
Clave InChI |
SLDVWYDDPPFGHK-CIEAULFFSA-N |
SMILES isomérico |
C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
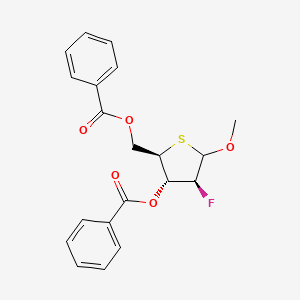
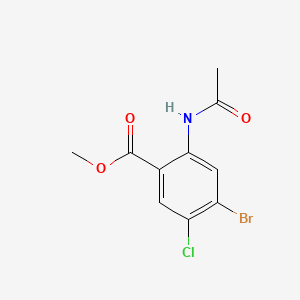
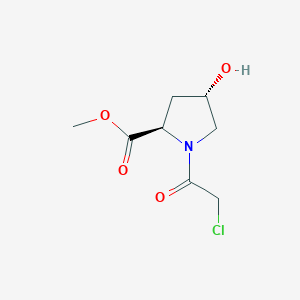
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
